N-methylpyrrolidine-3-sulfonamide hydrochloride

Catalog No.
S910773
CAS No.
1423025-73-3
M.F
C5H13ClN2O2S
M. Wt
200.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylpyrrolidine-3-sulfonamide hydrochloride

CAS Number

1423025-73-3

Product Name

N-methylpyrrolidine-3-sulfonamide hydrochloride

IUPAC Name

N-methylpyrrolidine-3-sulfonamide;hydrochloride

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

InChI

InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H

InChI Key

CRGGNLRXPUGCNI-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1CCNC1.Cl

Canonical SMILES

CNS(=O)(=O)C1CCNC1.Cl

N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound characterized by its unique structure and functional properties. It has the chemical formula C5H13ClN2O2SC_5H_{13}ClN_2O_2S and a molecular weight of approximately 200.69 g/mol. This compound is notable for its sulfonamide group, which contributes to its biological activity and utility in various applications, particularly in biochemical research and pharmaceutical development.

Typical of sulfonamides. These include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Deprotonation: In basic conditions, the sulfonamide group can be deprotonated, leading to the formation of sulfonamide anions which can react with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, resulting in the release of N-methylpyrrolidine and sulfonic acid derivatives.

The biological activity of N-methylpyrrolidine-3-sulfonamide hydrochloride stems primarily from its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, functioning by inhibiting bacterial folic acid synthesis. Additionally, this compound has shown potential as a non-ionic organic buffering agent in cell culture applications, maintaining pH levels within a desirable range (6-8.5) which is crucial for cellular processes .

Several methods can be employed to synthesize N-methylpyrrolidine-3-sulfonamide hydrochloride:

  • Direct Sulfonation: This involves reacting N-methylpyrrolidine with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide.
  • Amine Reaction: The reaction between N-methylpyrrolidine and a sulfonyl azide can yield the desired product through nucleophilic attack.
  • Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form of N-methylpyrrolidine-3-sulfonamide with hydrochloric acid.

N-methylpyrrolidine-3-sulfonamide hydrochloride finds applications in various fields:

  • Biochemical Research: As a buffering agent in biological assays and cell cultures.
  • Pharmaceutical Development: Investigated for potential antibacterial properties and as a scaffold in drug design.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Studies on N-methylpyrrolidine-3-sulfonamide hydrochloride have focused on its interactions with biological systems. Its role as a sulfonamide suggests potential interactions with enzymes involved in folate metabolism, which could be explored further to understand its mechanism of action against bacteria. Additionally, its buffering capacity allows it to interact favorably with various biological components, stabilizing pH levels during experiments.

Several compounds share structural or functional similarities with N-methylpyrrolidine-3-sulfonamide hydrochloride:

Compound NameStructure CharacteristicsUnique Features
SulfanilamideSimple sulfonamide structureFirst synthetic antibacterial drug
N-acetyl-p-aminobenzoic acidAcetylated amine derivativeAnalgesic and antipyretic properties
Mops (3-(N-morpholino)propanesulfonic acid)Non-ionic buffering agentWidely used in biological research

N-methylpyrrolidine-3-sulfonamide hydrochloride is unique due to its specific structural configuration that combines both pyrrolidine and sulfonamide functionalities, offering distinct advantages in buffering capacity and potential biological activity compared to other similar compounds.

Dates

Last modified: 08-16-2023

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